molecular formula C8H16 B099456 4,5-Dimethyl-1-hexene CAS No. 16106-59-5

4,5-Dimethyl-1-hexene

Cat. No. B099456
CAS RN: 16106-59-5
M. Wt: 112.21 g/mol
InChI Key: UFWIBUBEFUNVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-1-hexene is an alkene that is hex-1-ene substituted by methyl groups at positions 4 and 5 respectively . It has a molecular formula of C8H16 and a molecular weight of 112.21 .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-1-hexene can be represented by the InChI string: InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5,7-8H,1,6H2,2-4H3 . This indicates that the molecule consists of 8 carbon atoms and 16 hydrogen atoms.


Physical And Chemical Properties Analysis

4,5-Dimethyl-1-hexene has a melting point of -103.01°C and a boiling point of 120.2°C . It has a density of 0.7240 and a refractive index of 1.4120 .

Scientific Research Applications

1. Catalytic Reactions and Polymerization

4,5-Dimethyl-1-hexene is utilized in various catalytic reactions and polymerization processes. For example, studies have shown its use in the polymerization of 1-hexene using different catalysts, indicating its role in the formation of polymeric materials (Yasumoto et al., 2013). Additionally, the isomerization of 4-methyl-1-pentene and 1-hexene catalyzed by ion exchange resins highlights its application in kinetic studies of olefin isomerization (Mitkova & Kurtev, 2005).

2. Fuel and Energy Applications

4,5-Dimethyl-1-hexene has been explored for its potential in fuel and energy applications. Research demonstrates its use in the conversion to jet and diesel fuels, showcasing its relevance in the synthesis of hydrocarbon fuels from bio-ethanol (Harvey & Meylemans, 2014). This aligns with the growing interest in renewable energy sources and sustainable fuel alternatives.

3. Chemical Synthesis and Industrial Applications

In chemical synthesis and industrial applications, 4,5-Dimethyl-1-hexene is used as a reactant in various chemical processes. For instance, its involvement in the Diels-Alder reaction, which is a key synthetic strategy in organic chemistry, has been examined (Kiselev et al., 1999). Such reactions are fundamental in the production of a wide range of chemical compounds, indicating the broad applicability of 4,5-Dimethyl-1-hexene in chemical manufacturing.

Safety And Hazards

4,5-Dimethyl-1-hexene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is also toxic to aquatic life .

properties

IUPAC Name

4,5-dimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIBUBEFUNVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871253
Record name 1-hexene, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [ChemSampCo MSDS]
Record name 4,5-Dimethyl-1-hexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10492
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4,5-Dimethyl-1-hexene

CAS RN

16106-59-5
Record name 4,5-Dimethyl-1-hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16106-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl-1-hexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-DIMETHYL-1-HEXENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hexene, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethyl-1-hexene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9BXB99N8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethyl-1-hexene
Reactant of Route 2
4,5-Dimethyl-1-hexene
Reactant of Route 3
Reactant of Route 3
4,5-Dimethyl-1-hexene
Reactant of Route 4
4,5-Dimethyl-1-hexene
Reactant of Route 5
4,5-Dimethyl-1-hexene
Reactant of Route 6
4,5-Dimethyl-1-hexene

Citations

For This Compound
53
Citations
J Yue, Y Zheng, Z Liu, Y Deng, Y Jing… - … Journal of Food …, 2015 - Taylor & Francis
Volatiles of milk were characterized by solid-phase microextraction coupled with comprehensive two-dimensional gas chromatography and time-of-flight mass spectrometry. …
Number of citations: 42 www.tandfonline.com
AG Simon, DEK Mills, KG Furton - Journal of Chromatography A, 2017 - Elsevier
Volatile organic compounds (VOCs) in the headspace of the fungus Raffaelea lauricola have been monitored and identified over a twenty-eight day growth period. R. lauricola is an …
Number of citations: 8 www.sciencedirect.com
PS Chen, YH Peng, WC Chung, KR Chung… - Journal of Plant …, 2016 - cabdirect.org
Penicillium digitatum causes green mold decay on citrus fruit, resulting in severe economic losses to citrus growers and packers worldwide. The present study is to evaluate the control …
Number of citations: 23 www.cabdirect.org
SD Nelson, PG Seybold - Journal of Molecular Graphics and Modelling, 2001 - Elsevier
Structure–property relationships were obtained for 11 physical and chemical properties (boiling points (bp), melting points (mp), molar refractions (MR), molar volumes (MV), heats of …
Number of citations: 20 www.sciencedirect.com
Y Ren, H Liu, X Yao, M Liu - Journal of Chromatography A, 2007 - Elsevier
A novel approach is described for the prediction of gas chromatographic Kováts retention indices of 150 acyclic C 5 –C 8 alkenes on two stationary phases (polydimethylsiloxane, PDMS…
Number of citations: 24 www.sciencedirect.com
N Lecholocholo, T Shoko, VE Manhivi, MM Maboko… - Food Chemistry, 2022 - Elsevier
Two rootstock crosses of sweet melon and watermelon (Cucurbita moschata × Cucurbita maxima hybrids), 'Kickstart' and 'Carnivor', grafted onto four melon cultivars (cantaloups; '…
Number of citations: 7 www.sciencedirect.com
B Lian - 2013 - search.proquest.com
The knowledge of physicochemical properties of organic compounds becomes increasingly important. In this study, we developed UPPER (Unified Physical Property Estimation …
Number of citations: 3 search.proquest.com
DT Alantary - 2018 - search.proquest.com
Thermodynamic relationships are used to predict several physicochemical properties of organic compounds. As described in chapter one, the UPPER model (Unified Physicochemical …
Number of citations: 2 search.proquest.com
LN Fernando, IU Grün - Flavour and fragrance journal, 2001 - Wiley Online Library
The headspace (HS) volatile compounds of the flowers of ridge gourd (Luffa acutangula) and bitter gourd (Momordica charantia) were analysed by solid‐phase microextraction (SPME) …
Number of citations: 66 onlinelibrary.wiley.com
M Viuda‐Martos, Y Ruiz‐Navajas… - … journal of food …, 2010 - Wiley Online Library
The aim of this work was to characterise, physico‐chemically, sugar composition and aroma profile of ten honey samples collected by small producers during two seasons and …
Number of citations: 88 ifst.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.